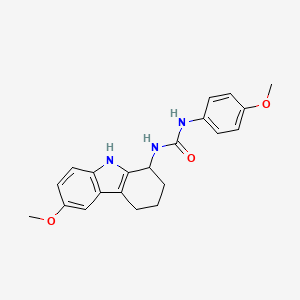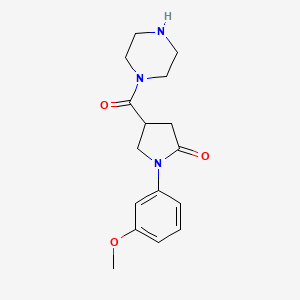![molecular formula C25H28N4O2 B14933693 N-[3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]butanamide](/img/structure/B14933693.png)
N-[3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound that features a benzimidazole core, a methoxyphenyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the methoxyphenyl group and the pyrrole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The methoxyphenyl and pyrrole groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Nocodazole: A benzimidazole derivative with similar structural features.
Mebendazole: Another benzimidazole compound used as an anthelmintic.
Thiabendazole: A benzimidazole fungicide with structural similarities.
Uniqueness
N-{3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H28N4O2 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C25H28N4O2/c1-5-8-22(30)28-25-23(24-26-20-9-6-7-10-21(20)27-24)16(2)17(3)29(25)15-18-11-13-19(31-4)14-12-18/h6-7,9-14H,5,8,15H2,1-4H3,(H,26,27)(H,28,30) |
Clave InChI |
BSJDQRRFUIEGFV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B14933618.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14933624.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14933630.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B14933632.png)
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14933646.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14933657.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B14933678.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14933680.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B14933683.png)
![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B14933688.png)
![ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14933700.png)


